molecular formula C7H12ClN3O2 B1378822 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 1461708-80-4

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No. B1378822
CAS RN: 1461708-80-4
M. Wt: 205.64 g/mol
InChI Key: YZCTWURYCXFMOO-UHFFFAOYSA-N
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Description

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461708-80-4 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is 1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 176-177°C .

Scientific Research Applications

I have conducted a search and found several potential applications for compounds containing the 1,2,4-oxadiazole moiety, which is part of the structure of “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride”. Below are some unique applications organized into separate sections:

Antitrypanosomal Activity

Compounds with the 1,2,4-oxadiazole structure have been studied for their potential as antitrypanosomal agents. This includes research on their mode of action against Trypanosoma cruzi cysteine protease cruzain and evaluation of cytotoxicity and anti-trypanosomal activity .

Antimicrobial Activity

Some 1,2,4-oxadiazole derivatives have shown good antimicrobial activities against various microorganisms. This suggests that “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” could also be explored for its antimicrobial properties .

Oral Bioavailability

The in silico analysis of 1,3,4-oxadiazoles has indicated positive oral bioavailability according to Lipinski’s rule of five. This implies that similar compounds like “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” may also possess favorable pharmacokinetic properties .

Pharmacophore in Drug Design

The 1,2,4-oxadiazole heterocycle is considered a bioisostere of amide with better hydrolytic and metabolic stability. It is used as a pharmacophore to create novel drug molecules .

Medicinal Applications

Oxadiazoles have a wide range of medicinal applications including anticancer, vasodilator, anticonvulsant, antidiabetic activities among others. This broad spectrum suggests multiple avenues for research into the specific compound .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCTWURYCXFMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

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